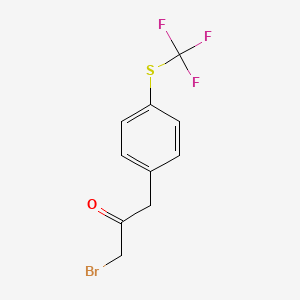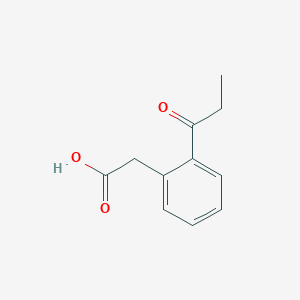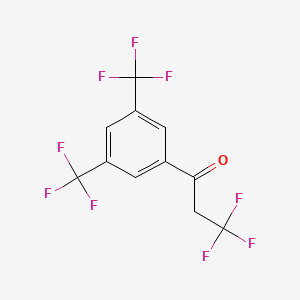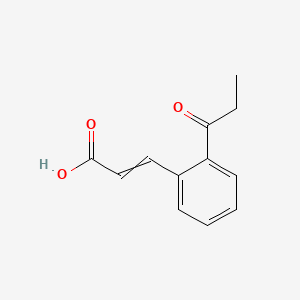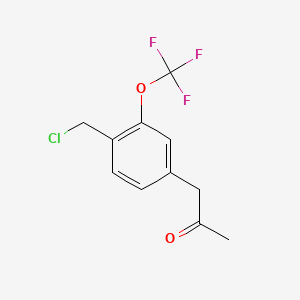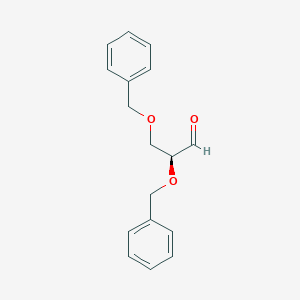
(S)-2,3-Bis(benzyloxy)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,3-Bis(benzyloxy)propanal is an organic compound that features two benzyloxy groups attached to a propanal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,3-Bis(benzyloxy)propanal typically involves the preparation of optically active ethyl (S)-2-(benzyloxy)propionate from ethyl (S)-lactate, followed by conversion to this compound. One method involves the use of O-benzyl-2,2,2-trichloroacetimidate and trifluoromethanesulfonic acid in a mixture of anhydrous cyclohexane and dichloromethane under an argon atmosphere . The reaction mixture is stirred for 48 to 60 hours at room temperature, followed by workup and purification steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, with appropriate modifications to ensure efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2,3-Bis(benzyloxy)propanal undergoes various chemical reactions, including oxidative aminocarbonylation and palladium-catalyzed oxidative reactions. These reactions demonstrate the compound’s versatility as a precursor in synthesizing pharmacologically interesting molecules and complex heterocycles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, oxidizing agents, and aminocarbonylation reagents. The conditions often involve mild temperatures and inert atmospheres to preserve the stereochemistry and prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound include complex heterocyclic structures and pharmacologically active molecules. These products are of interest in the development of new drugs and materials.
Wissenschaftliche Forschungsanwendungen
(S)-2,3-Bis(benzyloxy)propanal has several scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-2,3-Bis(benzyloxy)propanal involves its role as a chiral building block in organic synthesis. The compound’s chiral center allows it to interact with other molecules in a stereospecific manner, leading to the formation of optically active products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(Benzyloxy)propanal: This compound is structurally similar but lacks the second benzyloxy group.
(2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid: This compound features an amino group instead of an aldehyde group.
3-(Benzyloxy)propanal: This compound has a single benzyloxy group attached to the propanal backbone.
Uniqueness
(S)-2,3-Bis(benzyloxy)propanal is unique due to its two benzyloxy groups, which provide additional sites for chemical modification and increase its versatility in organic synthesis. The presence of two benzyloxy groups also enhances the compound’s ability to form complex structures, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C17H18O3 |
|---|---|
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
(2S)-2,3-bis(phenylmethoxy)propanal |
InChI |
InChI=1S/C17H18O3/c18-11-17(20-13-16-9-5-2-6-10-16)14-19-12-15-7-3-1-4-8-15/h1-11,17H,12-14H2/t17-/m1/s1 |
InChI-Schlüssel |
MKESOGHEPAYRNF-QGZVFWFLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC[C@@H](C=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(C=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


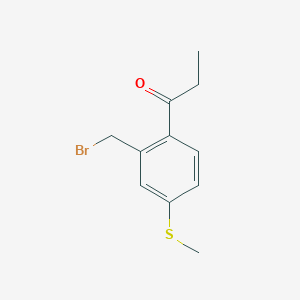
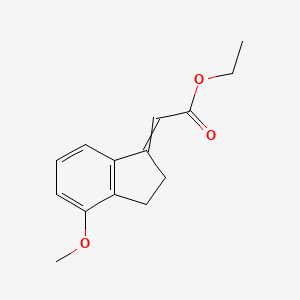
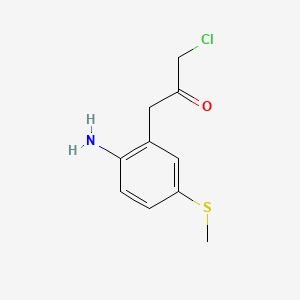
![tert-Butyl 4-amino-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide](/img/structure/B14056286.png)


